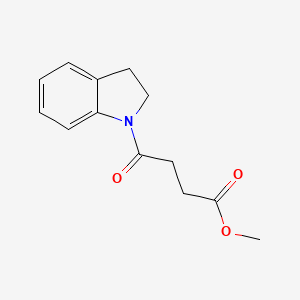

methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Beschreibung

BenchChem offers high-quality methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)7-6-12(15)14-9-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVNVWATJUROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate: Structural Properties, Synthesis, and Covalent Inhibition of Notum

Executive Summary

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (commonly referred to as methyl 4-(indolin-1-yl)-4-oxobutanoate) is a highly specialized amide-ester hybrid molecule that has emerged as a potent targeted covalent inhibitor of the Notum carboxylesterase[1]. By acting as a structural mimic of the natural palmitoleate substrate of Wnt proteins, this compound selectively anchors itself within the hydrophobic pocket of Notum and utilizes its methyl ester moiety as a reactive warhead[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, the mechanistic causality behind its inhibitory action, and highly reproducible, self-validating protocols for its synthesis and analytical characterization.

Chemical Identity & Physicochemical Properties

The molecule consists of a rigid, bicyclic indoline ring conjugated to a flexible succinic acid methyl ester chain. This bipartite structure is critical for its dual function: the indoline acts as a hydrophobic anchor, while the methyl ester serves as the electrophilic trap[1].

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate |

| Synonyms | Methyl 4-(indolin-1-yl)-4-oxobutanoate; Indoline-succinic acid methyl ester |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.27 g/mol [1] |

| Exact Mass | 233.1052 Da |

| Physical State | White solid (at room temperature)[2] |

| Primary Target | Notum (Wnt deacylase)[1] |

| Key Precursors | Indoline, Methyl 4-chloro-4-oxobutanoate[2] |

Mechanism of Action: Targeted Covalent Inhibition

The Biological Context

Notum is a secreted carboxylesterase responsible for the deacylation (removal of a palmitoleate group) of Wnt proteins, a process that inactivates Wnt signaling[1]. Upregulation of Notum is implicated in bone density loss (osteoporosis) and neurodegenerative diseases. Inhibiting Notum sustains Wnt signaling, making it a highly desirable therapeutic target.

Mechanistic Causality

Methyl 4-(indolin-1-yl)-4-oxobutanoate inhibits Notum through a precise, two-step covalent mechanism:

-

Spatial Anchoring (Non-Covalent): The indoline ring is highly lipophilic and perfectly complements the hydrophobic pocket of Notum (specifically interacting with residues P287 through I291)[1]. The binding of the indoline ring shifts the P287 Cα by 1.7 Å, optimizing the spatial alignment of the molecule[1].

-

Covalent Trapping: Once anchored, the methyl ester "warhead" is positioned directly adjacent to the catalytic nucleophile, Serine 232 (Ser232)[1]. Ser232 executes a nucleophilic attack on the ester carbonyl. The tetrahedral intermediate collapses, releasing methanol as a leaving group and forming a highly stable acyl-enzyme intermediate [1]. Because the indoline ring tightly plugs the active site, hydrolytic water molecules are sterically blocked from resolving the acyl-enzyme complex, resulting in sustained covalent inhibition.

Figure 1: Covalent inhibition mechanism of Notum by methyl 4-(indolin-1-yl)-4-oxobutanoate.

Synthetic Methodology and Reaction Causality

The synthesis of methyl 4-(indolin-1-yl)-4-oxobutanoate relies on the acylation of the secondary amine of indoline using methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride)[2][3].

Expertise & Experience: The Role of Catalysis

While standard acylation can occur without additives, the steric hindrance of the secondary amine in indoline significantly retards the reaction rate. To circumvent this, 4-(dimethylamino)pyridine (DMAP) is utilized as a nucleophilic catalyst[2]. DMAP attacks the acyl chloride to generate a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more susceptible to attack by the hindered indoline nitrogen than the original acyl chloride. Pyridine is used as the solvent; it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of indoline (which would render it non-nucleophilic)[2].

Figure 2: DMAP-catalyzed acylation workflow for methyl 4-(indolin-1-yl)-4-oxobutanoate.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 4-chloro-4-oxobutanoate (37.9 mg, 0.25 mmol) in anhydrous pyridine (1.0 mL)[2].

-

Catalytic Activation: Add DMAP (5.1 mg, 0.04 mmol) to the solution[2]. Stir for 5 minutes at room temperature to allow the formation of the reactive N-acylpyridinium species.

-

Coupling: Slowly add indoline (0.02 mL, 0.21 mmol) dropwise to the mixture[2]. Dropwise addition prevents localized exothermic degradation of the ester warhead.

-

Reaction: Heat the reaction mixture to 50 °C and stir continuously for 3 hours[2].

-

Self-Validation Checkpoint: Before quenching, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LCMS. The reaction is complete when the indoline peak ( m/z 120.1) disappears and the product peak ( m/z 234.2 [M+H]+ ) dominates the chromatogram[2].

-

Quenching & Extraction: Cool the mixture to room temperature. Quench by adding distilled water (5 mL). Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 5 mL)[2].

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of 0–100% EtOAc in cyclohexane[2].

-

Yield: The product is isolated as a white solid (approx. 30 mg, 61% yield)[2].

Analytical Characterization

Rigorous analytical characterization is required to confirm the integrity of the ester warhead and the amide linkage. The following reference data should be used to validate the synthesized batch[2].

Table 2: ¹H NMR Data (600 MHz, CDCl₃)[2]

| Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.19 | d | 8.0 | 1H | Indoline Ar-H (C7) |

| 7.18 | t | 7.8 | 1H | Indoline Ar-H |

| 7.14 | d | 7.3 | 1H | Indoline Ar-H |

| 7.00 | t | 7.3 | 1H | Indoline Ar-H |

| 4.09 | t | 8.5 | 2H | Indoline CH₂ (N-CH₂) |

| 3.71 | s | - | 3H | Ester O-CH₃ |

| 3.21 | t | 8.5 | 2H | Indoline CH₂ (Ar-CH₂) |

| 2.75 | m | - | 4H | Succinyl CH₂-CH₂ |

Table 3: ¹³C NMR Data (151 MHz, CDCl₃)[2]

| Shift (δ, ppm) | Assignment Category |

| 173.66, 169.53 | Carbonyls (Ester C=O, Amide C=O) |

| 143.01, 131.13, 127.68, 124.67, 123.81, 117.09 | Indoline Aromatic Carbons |

| 52.06 | Ester Methoxy (O-CH₃) |

| 47.95, 30.78, 28.76, 28.16 | Aliphatic Carbons (Indoline & Succinyl CH₂) |

Mass Spectrometry (LCMS): tR 1.61 min, m/z 234.2 [M+H]+ [2].

Experimental Protocol: Enzyme Inhibition & Validation

To confirm the covalent binding of methyl 4-(indolin-1-yl)-4-oxobutanoate to Notum, intact mass spectrometry of the protein-inhibitor complex is the gold standard.

Intact Mass Spectrometry Protocol:

-

Incubation: Incubate recombinant Notum enzyme (approx. 44,119 Da) with a 10-fold molar excess of the inhibitor in assay buffer (pH 7.4) for 1 hour at room temperature.

-

Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound inhibitor and the released methanol byproduct.

-

LC-TOF-MS Analysis: Analyze the protein via Liquid Chromatography-Time of Flight Mass Spectrometry.

-

Data Interpretation (Self-Validation): The native Notum peak will appear at ~44,119 Da. The covalently modified Notum will exhibit a major peak at 44,320.36 Da [1]. This exact mass shift of +201.25 Da corresponds perfectly to the addition of the acyl group (calculated MW of the methyl ester-hydrolyzed form is 201.22 Da), definitively proving the covalent mechanism[1].

References

-

Zhao, Y., Svensson, F., Stead, D., et al. (2021). "Structural Insights into Notum Covalent Inhibition." Journal of Medicinal Chemistry.[Link]

-

Zhao, Y., Svensson, F., Stead, D., et al. (2021). "SUPPORTING INFORMATION: Structural Insights into Notum Covalent Inhibition." Semantic Scholar / ACS Publications.[Link]

Sources

In-Depth Technical Guide: Mechanism of Action of Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate as a Covalent Notum Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro mechanism of action, structural biology, and biochemical validation workflows.

Executive Summary

The carboxylesterase Notum has emerged as a critical therapeutic target for diseases characterized by downregulated Wnt signaling, including osteoporosis and Alzheimer's disease[1][2]. Notum functions by hydrolyzing an essential palmitoleate moiety from Wnt ligands, thereby deactivating the Wnt signaling cascade[1][3].

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (commonly referred to in literature as methyl 4-(indolin-1-yl)-4-oxobutanoate) represents a novel class of covalent Notum inhibitors[1][4]. Unlike traditional reversible inhibitors, this compound utilizes a methyl ester warhead to form a trapped acyl-enzyme intermediate with Notum’s catalytic nucleophile, Serine-232 (Ser232)[1][4]. This guide deconstructs the molecular mechanism of this covalent trapping and provides the field-proven in vitro protocols required to validate such inhibitors, ensuring a self-validating system of functional, mass-based, and structural evidence.

Biological Context: The Wnt-Notum Axis

To understand the inhibitor's design, one must first understand the endogenous substrate. Wnt proteins require O-linked lipidation (palmitoleoylation) to bind effectively to Frizzled receptors[2][3]. Notum acts as a negative feedback regulator by cleaving this lipid[2].

The active site of Notum contains a deep, hydrophobic "palmitoleate pocket" designed to accommodate the lipid chain, adjacent to a classic serine hydrolase catalytic triad (Ser232, Asp340, His389)[1][5]. Effective Notum inhibitors must therefore possess two features: a hydrophobic anchor to occupy the lipid pocket, and a mechanism to block the catalytic triad.

Modulation of Wnt signaling by Notum and its covalent inhibitor.

Molecular Mechanism of Action (In Vitro)

The efficacy of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate relies on a highly specific sequence of chemical events that exploit Notum's natural catalytic cycle.

The Pharmacophore and Warhead

-

Hydrophobic Anchor: The 2,3-dihydro-1H-indole (indoline) ring mimics the natural palmitoleate lipid. It docks deeply into Notum's hydrophobic pocket, driven by strong van der Waals interactions[1][6].

-

The Warhead: The methyl 4-oxobutanoate (butyric ester) moiety acts as a substrate mimic. The methyl ester is critical; the corresponding carboxylic acid analog shows only weak, non-covalent binding because it cannot undergo the esterification reaction required for covalent trapping[2][6].

Covalent Adduct Formation and Steric Trapping

The mechanism of inhibition is a "suicide substrate" or trapped intermediate model:

-

Nucleophilic Attack: The catalytic Ser232 is activated by the His/Asp triad and attacks the carbonyl carbon of the inhibitor's methyl ester[1][4].

-

Leaving Group Departure: Methanol is expelled, leaving a covalent acyl-enzyme intermediate (a 4-(indolin-1-yl)-4-oxobutyryl adduct attached to Ser232)[1][4].

-

Dead-End Complex Formation (The Causal Trap): In a normal catalytic cycle, a water molecule would enter the active site to hydrolyze the acyl-enzyme intermediate, regenerating the free enzyme. However, high-resolution X-ray crystallography reveals that the indoline ring's rigid hydrophobic interactions force the intermediate's carbonyl oxygen into an unfavorable geometric angle[1][4]. This steric clash physically blocks the approach of the active-site water molecule, preventing deacylation and resulting in irreversible covalent inhibition[1][4].

Step-by-step mechanism of covalent trapping at Notum Ser232.

In Vitro Experimental Workflows & Protocols

To rigorously validate a covalent inhibitor, a multi-orthogonal approach is required. The following protocols form a self-validating system: functional inhibition (OPTS assay), direct covalent confirmation (Mass Spectrometry), and spatial resolution (X-ray Crystallography).

In vitro workflow for validating covalent Notum inhibitors.

Protocol 1: OPTS Biochemical Assay (Functional Validation)

Causality & Rationale: The OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) assay is utilized because its octanoyl chain perfectly mimics the palmitoleate lipid of Wnt, ensuring the assay specifically interrogates the biologically relevant hydrophobic pocket[2][7]. Cleavage of the ester bond by Notum releases a highly fluorescent pyrene derivative.

-

Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM CaCl₂, 150 mM NaCl, 0.05% Tween-20).

-

Incubation: Mix recombinant Notum (final concentration ~1-5 nM) with varying concentrations of the inhibitor. Crucial Step: Pre-incubate for 30–60 minutes at room temperature. Because covalent inhibition is time-dependent, pre-incubation is required to allow the acyl-enzyme intermediate to form[1].

-

Substrate Addition: Add OPTS substrate to a final concentration of 5 μM.

-

Detection: Measure endpoint or kinetic fluorescence using a microplate reader (Ex ~330 nm / Em ~460 nm)[7]. Calculate IC₅₀ using a 4-parameter logistic (4PL) fit[7].

Protocol 2: Intact Mass Spectrometry (Covalent Validation)

Causality & Rationale: Recombinant Notum is heavily glycosylated, which creates a broad, heterogeneous mass envelope that obscures small mass shifts. Deglycosylation collapses this envelope into a single sharp peak, allowing the precise resolution of the mass shift indicative of the covalent adduct[1][6].

-

Deglycosylation: Treat recombinant Notum with Endo F1 to remove N-linked glycans[6].

-

Adduct Formation: Incubate deglycosylated Notum with a 10-fold molar excess of methyl 4-(indolin-1-yl)-4-oxobutanoate in 10 mM HEPES (pH 7.4), 150 mM NaCl for 1 hour at room temperature[1].

-

Desalting & LC-MS: Pass the sample through a rapid desalting column (e.g., C4 media) to remove unbound compound. Inject into a Q-TOF mass spectrometer.

-

Analysis: Deconvolute the intact mass spectra. A successful covalent reaction will show a mass shift corresponding to the addition of the 4-(indolin-1-yl)-4-oxobutyryl group minus the leaving methanol group[1].

Protocol 3: X-Ray Crystallography (Structural Validation)

Causality & Rationale: Crystallography confirms the exact geometry of the dead-end complex, proving that the active-site water is sterically blocked from deacylating Ser232[1][4].

-

Crystallization: Grow apo-Notum crystals using hanging-drop vapor diffusion (typical conditions: low pH ~4.2, high salt such as 1.5 M ammonium sulfate)[1].

-

Soaking: Transfer crystals to a drop containing 1–5 mM of the inhibitor dissolved in cryoprotectant. Soak for 2–24 hours to allow the compound to diffuse into the active site and react with Ser232[1][3].

-

Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., Diamond Light Source)[3][8].

-

Refinement: Solve via molecular replacement. Continuous |F_o| - |F_c| electron density between the Ser232 side-chain oxygen and the inhibitor's carbonyl carbon confirms the covalent bond[6].

Quantitative Data Summary

The table below summarizes the critical structure-activity relationship (SAR) data that validates the necessity of the methyl ester warhead for potent Notum inhibition.

| Compound Name | Chemical Structure Type | Notum Inhibition (In Vitro) | Validated Binding Mode |

| Methyl 4-(indolin-1-yl)-4-oxobutanoate | Methyl Ester (Warhead) | Potent (Low nM IC₅₀) | Irreversible Covalent: Acyl-enzyme intermediate trapped at Ser232[1][6] |

| 4-(indolin-1-yl)-4-oxobutanoic acid | Carboxylic Acid | Weak (High μM IC₅₀) | Reversible Non-covalent: Cannot undergo esterification; rapidly dissociates[2][6] |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Insights into Notum Covalent Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Toxicity and Safety Profile of Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate: A Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity and safety assessment of the novel chemical entity, methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. While specific experimental data for this compound is not yet publicly available, this document outlines the essential in vitro and in vivo studies required to establish its foundational safety profile. By detailing the methodologies for evaluating cytotoxicity, genotoxicity, metabolic stability, and acute systemic toxicity, this guide serves as a critical resource for researchers, scientists, and drug development professionals. The emphasis is placed on the scientific rationale behind experimental design and the integration of data to inform early-stage drug development decisions. This guide is intended to be a robust template for the preclinical safety evaluation of new chemical entities.

Introduction: The Imperative for Early-Stage Safety Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Therefore, a thorough and early assessment of a compound's safety profile is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development. This guide focuses on establishing a preliminary toxicity and safety profile for methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, a novel compound with a structurally interesting indoline moiety. The indoline scaffold is present in a number of biologically active compounds, some of which have demonstrated potent anti-cancer activities.[2] A comprehensive understanding of the inherent risks associated with this NCE is paramount before committing to extensive preclinical and clinical development.

This document provides a detailed roadmap for the initial toxicological evaluation, encompassing a battery of in vitro and in vivo assays. The overarching goal is to identify potential liabilities early in the development process, allowing for informed decision-making and resource allocation.[3] We will delve into the causality behind the selection of specific assays and the importance of a multi-faceted approach to toxicity testing.

Physicochemical Characterization: The Foundation of Toxicological Assessment

Prior to initiating any biological testing, a thorough understanding of the physicochemical properties of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing relevant toxicological studies.

Table 1: Predicted Physicochemical Properties of Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

| Property | Predicted Value | Significance in Toxicity Testing |

| Molecular Formula | C13H15NO3 | Provides the exact composition of the molecule. |

| Molecular Weight | 233.26 g/mol | Influences diffusion and transport across biological membranes. |

| XLogP3 | 1.4 | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes and potential for bioaccumulation.[4] |

| Hydrogen Bond Donors | 0 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and interactions with biological targets. |

| Polar Surface Area | 46.6 Ų | Affects membrane permeability and oral bioavailability.[4] |

Note: These values are computationally predicted and require experimental verification.

In Vitro Toxicity Assessment: A Trio of Foundational Screens

In vitro assays are indispensable tools for the early and rapid screening of potential toxicities, offering ethical and cost-effective alternatives to extensive animal testing.[5] For methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, a core battery of in vitro tests focusing on cytotoxicity, genotoxicity, and metabolic stability is recommended.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell viability.[6][7]

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow for overnight attachment.

-

Compound Treatment: Treat the cells with a serial dilution of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Assessment: Screening for DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[10] A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[11]

The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test compound can induce reverse mutations, allowing the bacteria to grow in a histidine-deficient medium.[12]

-

Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Metabolic Stability Assessment: Predicting In Vivo Clearance

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes, providing an early indication of its in vivo half-life and clearance.[13] These assays typically use liver microsomes or hepatocytes.[14][15]

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human and other species for cross-species comparison), NADPH (a cofactor for cytochrome P450 enzymes), and a buffer solution.

-

Compound Addition: Add methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate to the incubation mixture at a specified concentration.

-

Time-Course Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[16]

Table 2: Interpretation of In Vitro Metabolic Stability Data

| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Clearance |

| > 30 min | Low | Low |

| 10 - 30 min | Moderate | Moderate |

| < 10 min | High | High |

In Vivo Acute Toxicity Assessment: A First Look at Systemic Effects

While in vitro assays provide valuable information, in vivo studies are necessary to understand the systemic effects of a compound.[17] An acute oral toxicity study is a standard initial in vivo test to determine the short-term toxicity of a single dose of a substance.[18] The study should be conducted in compliance with OECD Test Guideline 420 (Fixed Dose Procedure).[19]

-

Animal Model: Use a single sex of a standard rodent species (typically female rats).

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.[19]

-

Main Study: Based on the sighting study, administer a fixed dose (e.g., 5, 50, 300, or 2000 mg/kg) to a group of animals (typically 5 per group).[20]

-

Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[21]

-

Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Analyze the data for mortality, clinical signs of toxicity, and effects on body weight. The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Data Interpretation and Reporting: Synthesizing the Safety Profile

The data generated from the in vitro and in vivo studies must be carefully analyzed and integrated to form a cohesive preliminary safety profile for methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate.

Table 3: Summary of Hypothetical Preliminary Toxicity Data

| Assay | Endpoint | Result | Interpretation |

| Cytotoxicity (MTT) | IC50 (µM) | > 100 | Low potential for acute cytotoxicity. |

| Genotoxicity (Ames) | Revertant Colonies | No significant increase | Unlikely to be a bacterial mutagen. |

| Metabolic Stability | In Vitro t½ (min) | 25 | Moderate metabolic stability, suggesting moderate in vivo clearance. |

| Acute Oral Toxicity | LD50 (mg/kg) | > 2000 | Low acute oral toxicity (GHS Category 5 or Unclassified). |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The final report should include a detailed description of the methodologies, a comprehensive presentation of the results in tabular and graphical formats, and a thorough discussion of the findings and their implications for the future development of the compound.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound approach for the preliminary toxicity and safety assessment of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. By following the described methodologies, researchers can generate a foundational dataset to inform early-stage go/no-go decisions.

Assuming the hypothetical results presented in Table 3, the compound would exhibit a favorable preliminary safety profile, characterized by low cytotoxicity, no evidence of mutagenicity, moderate metabolic stability, and low acute oral toxicity.

Future studies should aim to:

-

Confirm the predicted physicochemical properties through experimental analysis.

-

Expand the in vitro toxicity assessment to include other endpoints such as cardiotoxicity and hepatotoxicity in more complex cell models (e.g., 3D cell cultures).

-

Conduct repeat-dose toxicity studies in rodents to evaluate the effects of longer-term exposure.

-

Investigate the metabolic pathways and identify the major metabolites of the compound.

A comprehensive and iterative approach to safety assessment is crucial for the successful and responsible development of new therapeutic agents.

References

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-353.

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

-

AltTox. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved March 7, 2026, from [Link]

-

SCIEX. (n.d.). 10x increased throughput for metabolic stability assays. Retrieved March 7, 2026, from [Link]

-

European Medicines Agency. (1998). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved March 7, 2026, from [Link]

-

European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved March 7, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved March 7, 2026, from [Link]

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453-472.

-

Fiveable. (2025, August 15). In vitro testing methods. Retrieved March 7, 2026, from [Link]

-

Oxford Academic. (2013). In vitro and in vivo testing of new compounds. Retrieved March 7, 2026, from [Link]

- Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105.

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved March 7, 2026, from [Link]

-

Frontiers. (2011, February 7). In vitro Toxicity Testing in the Twenty-First Century. Retrieved March 7, 2026, from [Link]

-

OECD. (2017). OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity. Retrieved March 7, 2026, from [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved March 7, 2026, from [Link]

-

OECD. (2001). Guidance Document on Acute Oral Toxicity Testing. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. Retrieved March 7, 2026, from [Link]

- Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(3), 847-856.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate | C14H17NO3 | CID 2140509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dovepress.com [dovepress.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. merckmillipore.com [merckmillipore.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. utu.fi [utu.fi]

Receptor binding affinity assays for methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Foreword: Charting the Molecular Interactions of a Novel Indole Analogue

The compound methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate represents a novel chemical entity with a structure predicated on the indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activities, including interactions with melatonin and serotonin receptors.[1][2] The therapeutic potential of any new compound is fundamentally linked to its interaction with biological macromolecules. Therefore, the critical first step in characterizing this molecule is to delineate its receptor binding profile—identifying its molecular targets and quantifying the affinity and kinetics of these interactions.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to approach the characterization of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to understanding the compound's mechanism of action at the molecular level.

Part 1: Strategic Framework for Target Identification and Affinity Profiling

Given that methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a novel compound, a primary target may not be known. Our experimental journey must therefore begin with a logical, phased approach, starting with broad screening and culminating in high-resolution characterization of the most promising interactions.

Caption: Overall workflow for characterizing a novel compound.

Part 2: Foundational Assay Methodologies

The selection of an appropriate binding assay is a critical decision dictated by the experimental goals, the nature of the target receptor, and available resources. Here, we detail four industry-standard techniques, explaining their core principles and providing validated protocols.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are renowned for their sensitivity and robustness, serving as a benchmark for measuring ligand affinity for a target receptor.[3] They can be conducted in two primary formats: saturation assays to determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), and competition assays to determine the affinity (Ki) of an unlabeled test compound like ours.[3][4]

Causality Behind the Method: This technique directly measures the interaction between a ligand and its receptor based on the law of mass action.[5] Its high sensitivity stems from the ability to detect minute quantities of radioactivity. For screening novel, unlabeled compounds, the competition format is ideal.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol assumes a suitable radioligand and a membrane preparation expressing the target receptor have been identified.

-

Preparation of Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6] Buffer composition is critical and must be optimized for each receptor system.

-

Radioligand Stock: A known concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-Serotonin for a serotonin receptor), diluted in assay buffer. The final concentration in the assay should ideally be at or below its Kd value to ensure assay sensitivity.[7]

-

Test Compound Dilutions: Prepare a serial dilution of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, typically spanning a 5-log unit range.

-

Receptor Preparation: Thaw frozen membrane aliquots (prepared from tissues or cultured cells) and resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well for tissue).[6]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: 150 µL receptor preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-Specific Binding (NSB) Wells: 150 µL receptor preparation + 50 µL of a high concentration of a known, unlabeled competitor (to saturate all specific binding sites) + 50 µL radioligand.

-

Test Compound Wells: 150 µL receptor preparation + 50 µL of each test compound dilution + 50 µL radioligand.[8]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[8]

-

Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[8]

-

-

Quantification:

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

-

Caption: Principle of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular binding events.[9][10] It provides rich kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10] One binding partner (typically the receptor) is immobilized on the chip, and the other (the analyte, our test compound) is flowed over the surface.[10] This allows for a dynamic view of the entire binding process, a key advantage over endpoint assays.[11]

Experimental Protocol: Small Molecule-Protein Interaction via SPR

-

Immobilization:

-

Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., a CM5 dextran chip via amine coupling). The goal is to achieve a surface density sufficient to generate a clear binding signal for a small molecule analyte.[12]

-

-

System Priming:

-

Prime the SPR instrument with running buffer (e.g., PBS with a small percentage of DMSO to aid compound solubility).[12]

-

-

Analyte Injection Series:

-

Prepare a series of precise dilutions of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate in running buffer.

-

Inject each concentration over the sensor surface (and a reference surface without the receptor to subtract bulk refractive index changes) for a defined period (association phase).

-

Follow with a flow of running buffer alone to monitor the dissociation of the compound from the receptor (dissociation phase).

-

-

Surface Regeneration:

-

If the interaction is of high affinity, a regeneration step (e.g., a short pulse of low pH or high salt solution) may be needed between analyte injections to return the surface to baseline.

-

-

Data Analysis:

-

The resulting data, or "sensorgrams," plot the response (in Resonance Units, RU) versus time.

-

Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

Caption: Phases of a typical SPR sensorgram.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the simultaneous determination of the binding affinity (KD), reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[13][14]

Causality Behind the Method: Every binding event has a unique thermodynamic signature. By precisely measuring the heat change upon titration of the ligand into a cell containing the receptor, ITC provides a complete thermodynamic profile of the interaction, offering deep insights into the binding forces (e.g., hydrogen bonds, hydrophobic interactions).[15]

Experimental Protocol: ITC Measurement

-

Sample Preparation (Critical Step):

-

The test compound and the target receptor must be in identical, degassed buffers to minimize "heats of dilution" which can obscure the true binding heat.[14] Small differences in buffer composition (especially pH or additives like DMSO) can create significant artifacts.[14]

-

Precisely determine the concentrations of both the ligand (in the syringe) and the receptor (in the sample cell).

-

-

Instrument Setup:

-

Fill the sample cell with the purified receptor solution and the reference cell with the matched buffer.[15]

-

Load the injection syringe with the test compound solution.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak and plot this heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model to derive KD, n, and ΔH.[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[14]

-

Fluorescence Polarization (FP) Assays: A High-Throughput Approach

FP is a homogeneous assay technique widely used for high-throughput screening (HTS) and for studying receptor-ligand interactions.[17][18] It measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19]

Causality Behind the Method: A small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light.[18] When this tracer binds to a much larger molecule (the receptor), its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled test compound can compete with the tracer for the binding site, displacing it and causing a decrease in polarization.[17]

Experimental Protocol: Competitive FP Assay

-

Reagent Development:

-

A fluorescent tracer must be available or synthesized. This is typically a known ligand for the target receptor conjugated to a fluorophore.

-

The purity of the tracer and the receptor is paramount to achieving a good assay window (the difference in polarization between the bound and free states).[20]

-

-

Assay Optimization:

-

Titrate the receptor against a fixed concentration of the tracer to determine the receptor concentration that yields a significant portion of the assay window (e.g., 80% of the maximum polarization signal).

-

-

Assay Setup (384-well plate format):

-

Add a fixed concentration of receptor and tracer to all wells.

-

Add serial dilutions of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate.

-

Include controls for minimum polarization (tracer only) and maximum polarization (tracer + receptor).

-

-

Incubation and Measurement:

-

Incubate the plate for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization (in milli-polarization units, mP) using a suitable plate reader.

-

-

Data Analysis:

-

Plot the mP values against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated if the affinity of the tracer is known.

-

Part 3: Data Interpretation and Validation

Obtaining robust and reliable data is contingent on careful analysis and an understanding of the parameters being measured.

| Parameter | Definition | How it's Determined | Significance |

| KD (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Directly from Saturation Radioligand assays, SPR, ITC. | A fundamental measure of affinity. A lower KD indicates a higher affinity. |

| IC50 (Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the specific binding of a labeled ligand. | Competition assays (Radioligand, FP). | An operational measure of potency that is dependent on assay conditions (e.g., concentration of the labeled ligand).[21] |

| Ki (Inhibition Constant) | The dissociation constant of the inhibitor. It is an intrinsic measure of affinity independent of assay conditions. | Calculated from the IC50 value using the Cheng-Prusoff equation.[8] | Allows for the comparison of compound affinities across different experiments and labs, though caution is still advised.[22][23] |

| ka (Association Rate Constant) | The rate at which the ligand-receptor complex is formed. | SPR. | Describes how quickly a compound binds to its target. |

| kd (Dissociation Rate Constant) | The rate at which the ligand-receptor complex breaks apart. | SPR. | Describes the stability of the complex; a slow kd is often desirable for prolonged drug action. |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | ITC. | Indicates the contribution of hydrogen bonding and van der Waals interactions to the binding energy.[13] |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. | ITC (calculated). | Reflects changes in conformational freedom and the hydrophobic effect.[13] |

Trustworthiness and Self-Validation: A key principle of robust drug discovery is orthogonal validation. If a high-affinity interaction is identified using a radioligand assay, it should be confirmed with a biophysically distinct, label-free method like SPR or ITC. Concordance between methods significantly increases confidence in the result.

Conclusion

The characterization of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate requires a systematic and multi-faceted approach. By beginning with broad screening to identify potential targets and progressing through increasingly detailed biophysical assays, a comprehensive understanding of its molecular interactions can be achieved. This guide provides the strategic framework, validated protocols, and data interpretation principles necessary to transform this novel chemical entity from an unknown molecule into a well-characterized ligand. The successful application of these techniques will be pivotal in uncovering its biological function and assessing its therapeutic potential.

References

-

Velagapudi, U. K., & V, S. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

An, W. F., & Tolliday, N. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

-

Sikora, J., et al. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules. [Link]

-

TA Instruments. (n.d.). Isothermal Titration Calorimeters - Affinity ITC. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

-

Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

-

Li, Y., et al. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

-

Li, Y., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

-

Cai, Z., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

Hedrick, E., et al. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. International Journal of Molecular Sciences. [Link]

-

Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

-

Retini, M., & Elisi, G. M. (Eds.). (n.d.). Indole Derivatives as Targeted Melatonin and Serotonin Receptor Ligands. MDPI. [Link]

-

Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

-

C&EN. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. C&EN White Papers. [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

-

Kaur, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

-

BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

-

Wang, L., et al. (2015). Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. MedChemComm. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

-

Glick, M., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

-

Glick, M., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

-

Glick, M., et al. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]

-

Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

-

Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. [Link]

-

NextSDS. (n.d.). methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate — Chemical Substance Information. [Link]

-

Scientific Reports. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. [Link]

-

InTechOpen. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

de Sá Alves, F. R., et al. (2009). Biomedical Importance of Indoles. Molecules. [Link]

-

MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

-

Natural Products Atlas. (n.d.). compound npa012089. [Link]

-

CMNPD. (n.d.). Compound Report Card. [Link]

-

MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 16. Isothermal Titration Calorimeters - TA Instruments [tainstruments.com]

- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 21. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 22. Research Collection | ETH Library [research-collection.ethz.ch]

- 23. pubs.acs.org [pubs.acs.org]

The Versatile Precursor: Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutics. Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, a structurally intriguing indoline derivative, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of biologically active compounds. Its unique combination of a rigid indoline scaffold and a flexible butanoyl side chain offers medicinal chemists a valuable platform for molecular exploration and the targeted design of drug candidates across multiple therapeutic areas. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and application of this key intermediate in the quest for new medicines.

Physicochemical Properties and Strategic Significance

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate possesses a molecular architecture that is predisposed to interactions with various biological targets. The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates.[1][2] This is attributed to its three-dimensional structure and its ability to engage in a range of non-covalent interactions, including hydrogen bonding, and π-stacking. The N-acylation with a methyl 4-oxobutanoate moiety introduces a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

| Property | Value | Source |

| Molecular Formula | C13H15NO3 | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |

The strategic importance of this precursor lies in its capacity to serve as a foundational building block for libraries of compounds with diverse pharmacological profiles. The indoline nitrogen can be readily acylated, and the ester functionality of the butanoate chain provides a site for hydrolysis and subsequent amide bond formation, opening avenues for the introduction of a wide range of substituents.

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is typically achieved through the N-acylation of indoline with a suitable succinic acid derivative. The following protocol details a reliable and scalable method for its preparation.

Protocol 1: Synthesis of Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Materials:

-

Indoline

-

Succinic anhydride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable esterification catalyst (e.g., DCC/DMAP)[4]

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Step 1: Formation of the Succinamic Acid Intermediate.

-

In a round-bottom flask, dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve succinic anhydride (1.05 eq) in anhydrous DCM.

-

Slowly add the succinic anhydride solution to the indoline solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of indoline.

-

-

Step 2: Esterification to the Final Product.

-

Method A: Using Thionyl Chloride.

-

Cool the reaction mixture from Step 1 to 0 °C.

-

Slowly add anhydrous methanol (5-10 eq) to the flask.

-

Carefully add thionyl chloride (1.2 eq) dropwise to the reaction mixture. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 12-16 hours.

-

-

Method B: Using a Coupling Agent (e.g., DCC/DMAP).

-

To the reaction mixture from Step 1, add anhydrous methanol (5-10 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

-

Work-up and Purification.

-

If using Method B, filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

-

Wash the organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate as a solid.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Synthesis of S1P1 Receptor Agonists

A compelling application of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is in the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists.[5] S1P1 agonists are an important class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.[6][7] They function by modulating the trafficking of lymphocytes, preventing them from migrating to sites of inflammation.[8][9]

The following protocol outlines the synthesis of a 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivative, a known S1P1 agonist, using our precursor.

Protocol 2: Synthesis of a 4-oxo-4-(indolin-1-yl)butanoic Acid-Based S1P1 Agonist

This protocol is a multi-step synthesis that starts with a functionalized indoline. For the purpose of this application note, we will start from a commercially available or synthesized 5-cyanoindoline to demonstrate the utility of the butanoate side chain.

Step 1: Synthesis of Methyl 4-(5-cyano-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate.

-

This step is analogous to Protocol 1, using 5-cyanoindoline as the starting material.

Step 2: Conversion of the Nitrile to an Amidoxime.

-

Dissolve methyl 4-(5-cyano-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (1.0 eq) in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the product can be isolated by filtration or extraction.

Step 3: Formation of the 1,2,4-Oxadiazole Ring.

-

To a solution of the amidoxime from Step 2 (1.0 eq) in a solvent like pyridine or DMF, add benzoyl chloride (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to facilitate the cyclization to the 1,2,4-oxadiazole.

-

The product, methyl 4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, can be purified by chromatography.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid.

-

Dissolve the methyl ester from Step 3 in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid product.

-

The final product, 4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid, can be collected by filtration and purified by recrystallization.

Caption: Synthetic workflow from indoline to an S1P1 receptor agonist.

Mechanism of Action of S1P1 Receptor Agonists

The therapeutic effect of S1P1 receptor agonists in autoimmune diseases stems from their ability to induce the internalization and degradation of the S1P1 receptor on lymphocytes.[10] This process, known as functional antagonism, effectively traps lymphocytes within the lymph nodes, preventing their egress into the bloodstream and subsequent infiltration into inflamed tissues.[8]

Caption: Mechanism of S1P1 receptor agonist-mediated lymphocyte sequestration.

By sequestering autoreactive lymphocytes, S1P1 agonists reduce the inflammatory cascade at the site of autoimmune attack, leading to a reduction in disease symptoms and progression. The development of selective S1P1 agonists is an active area of research, with the goal of minimizing off-target effects associated with the modulation of other S1P receptor subtypes.[11]

Conclusion and Future Perspectives

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate stands as a testament to the power of strategic precursor design in modern drug discovery. Its straightforward synthesis and inherent versatility make it an invaluable tool for medicinal chemists. The successful application of this precursor in the synthesis of potent S1P1 receptor agonists highlights just one of the many potential avenues for its use. As our understanding of disease biology deepens, the demand for novel molecular scaffolds will continue to grow. Precursors like methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate will undoubtedly play a crucial role in enabling the discovery of the next generation of innovative medicines. Future research will likely focus on exploring the derivatization of this precursor to target other disease areas, such as oncology and neurodegenerative disorders, where the indoline scaffold has already shown significant promise.

References

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Brinkmann, V., Davis, M. D., Heise, C. E., Albert, R., Cottens, S., Hof, R., ... & Baumruker, T. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. The Journal of biological chemistry, 277(24), 21453-21457. [Link]

-

Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry. [Link]

-

S1P/S1PR signaling pathway advancements in autoimmune diseases. PMC. [Link]

-

How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology. [Link]

-

Sphingosine-1-phosphate receptor modulator. Wikipedia. [Link]

-

methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. NextSDS. [Link]

-

Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. PMC. [Link]

-

Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. MDPI. [Link]

-

Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. PMC. [Link]

-

N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synfacts. [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

-

Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science. [Link]

Sources

- 1. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nextsds.com [nextsds.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 10. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Dosing Strategies for Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate in Murine Models

Executive Summary & Mechanistic Rationale

The compound methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (also referred to as methyl 4-indolinyl-4-oxobutanoate) represents a highly specialized class of covalent inhibitors targeting the carboxylesterase Notum[1]. Notum acts as a negative regulator of the Wnt/β-catenin signaling pathway by enzymatically removing an essential palmitoleate moiety from Wnt ligands, rendering them inactive[2].

Unlike reversible inhibitors, this indoline-derived ester acts as a suicide substrate. The ester group is hydrolyzed by Notum, but the resulting acyl-enzyme intermediate positions the carbonyl carbon at an unfavorable angle for the approach of the catalytic water molecule[1]. This creates a stable covalent adduct at the nucleophilic Serine-232 residue, leading to sustained target inhibition[1].

Because of this covalent mechanism, the in vivo dosing strategy in murine models differs from traditional reversible binders. Efficacy is driven by target occupancy rather than continuous systemic exposure, allowing for optimized, less frequent dosing regimens that minimize off-target toxicity while robustly promoting osteoblast differentiation and cortical bone formation[2].

Pathway & Mechanism Visualization

Fig 1. Mechanistic pathway of Wnt signaling restoration via covalent Notum inhibition.

Formulation and Physicochemical Preparation

To achieve reproducible in vivo pharmacokinetics (PK), the lipophilicity of the indoline core and the hydrolytic sensitivity of the ester must be managed. Aqueous buffers alone are insufficient and may cause premature hydrolysis or precipitation.

Recommended Vehicle Formulation

A standard, highly tolerated murine vehicle for this class of compounds is a co-solvent system utilizing Hydroxypropyl-β-cyclodextrin (HPCD) to encapsulate the hydrophobic indoline ring[3].

Table 1: Standard Formulation Matrix for Oral (PO) Dosing

| Component | Volume/Concentration | Function in Formulation |

| Methyl 4-(indolin-1-yl)-4-oxobutanoate | 1.0 - 3.0 mg/mL | Active Pharmaceutical Ingredient (API) |

| Dimethyl Sulfoxide (DMSO) | 10% (v/v) | Primary solvent for API dissolution |

| HPCD (20% w/v in H₂O) | 90% (v/v) | Solubilizer and absorption enhancer |

| pH Adjustment | pH 6.5 - 7.0 | Prevents base-catalyzed ester hydrolysis |

Causality Note: The API must be fully dissolved in DMSO before the dropwise addition of the HPCD solution. Adding aqueous HPCD too rapidly will cause micro-precipitation of the compound, leading to erratic gastrointestinal absorption and high inter-subject PK variability.

In Vivo Experimental Workflows

Fig 2. Standardized in vivo experimental workflow for evaluating Notum inhibitors.

Protocol A: Pharmacokinetic (PK) Profiling

Because the compound is a covalent inhibitor, the plasma half-life ( t1/2 ) may be short, but the pharmacodynamic (PD) effect will outlast systemic exposure.

Step-by-Step Methodology:

-

Subject Preparation: Fast male C57BL/6J mice (8-10 weeks old) for 4 hours prior to dosing to standardize gastric emptying.

-

Administration: Administer the formulated compound via oral gavage (PO) at 10 mg/kg using a 20-gauge reusable feeding needle. Dose volume should not exceed 10 mL/kg.

-

Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].

-

Sample Processing: Collect blood into K₂EDTA tubes. Centrifuge immediately at 2,000 × g for 10 minutes at 4°C to extract plasma.

-

Quenching: Instantly quench 20 µL of plasma with 100 µL of ice-cold acetonitrile (containing internal standard) to halt any ex vivo esterase activity that might artificially degrade the compound.

-

Analysis: Analyze the supernatant via LC-MS/MS.

Table 2: Representative PK Parameters for Indoline-based Notum Inhibitors

| Parameter | Route | Expected Range | Biological Implication |

| Tmax | PO | 0.5 - 1.0 h | Rapid GI absorption due to HPCD vehicle. |

| Cmax | PO | 400 - 800 ng/mL | Sufficient to saturate extracellular Notum. |

| t1/2 | PO | 1.5 - 3.0 h | Short systemic exposure minimizes off-target toxicity. |

| Target Occupancy | PO | > 24 h | Covalent binding ensures prolonged efficacy despite rapid clearance. |

Protocol B: Efficacy Dosing in Osteoporosis Model (OVX Mice)

To validate the restoration of Wnt signaling, the standard model is the ovariectomized (OVX) mouse, which mimics postmenopausal estrogen-depletion bone loss[2].

Step-by-Step Methodology:

-

Disease Modeling: Perform bilateral ovariectomy on 12-week-old female C57BL/6 mice. Allow 4 weeks for significant trabecular and cortical bone loss to occur.

-

Group Randomization: Divide mice into three groups (n=8-10/group): Sham-operated (Vehicle), OVX + Vehicle, and OVX + Compound.

-

Dosing Regimen: Administer methyl 4-(indolin-1-yl)-4-oxobutanoate at 10 mg/kg or 30 mg/kg via PO gavage once daily (QD) for 4 to 6 weeks. Causality Note: Daily dosing is chosen to ensure newly synthesized Notum secreted by osteoblasts is continuously neutralized.

-

In-Life Monitoring: Record body weights twice weekly. Notum inhibition has been linked to metabolic shifts; monitor for unexpected weight changes.

-